3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure suggests potential utility in various scientific research fields.
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3O3S/c1-15-9-6-7(16-13-9)2-3-8(14)12-10-11-4-5-17-10/h4-6H,2-3H2,1H3,(H,11,12,14) |
InChI Key |
BWRUQFGLEITQMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the oxazole and thiazole rings followed by their coupling with a propanamide moiety. Common synthetic routes may include:
Oxazole Formation: Starting from a suitable precursor, such as an α-haloketone, which reacts with hydroxylamine to form the oxazole ring.
Thiazole Formation: Using a thioamide and an α-haloketone to construct the thiazole ring.
Coupling Reaction: The final step involves coupling the oxazole and thiazole rings with a propanamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The heterocyclic rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving oxazole and thiazole rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. Generally, compounds with oxazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methoxy group.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide: Has a butanamide group instead of propanamide.
Uniqueness
The presence of both methoxy and thiazole groups in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound characterized by its complex structure, which includes an oxazole ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is , with a molecular weight of approximately 253.28 g/mol. Its structural features are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O3S |
| Molecular Weight | 253.28 g/mol |
| CAS Number | 891383-46-3 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific signaling pathways involved in disease progression, particularly in cancer.
Key Mechanisms:
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines such as HL-60 and MV4-11 by activating pro-apoptotic signals and inhibiting survival pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical in preventing the proliferation of cancer cells.
Biological Activity Studies
Several studies have explored the biological activities of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide. Below are some notable findings:
Anticancer Activity
- In vitro Studies : The compound exhibited significant cytotoxicity against various leukemia cell lines, including HL-60 and MV4-11. It was found to reduce cell viability and induce apoptosis through mechanisms involving the upregulation of p53 and TNFα signaling pathways .
- Selectivity : It demonstrated selectivity towards FLT3-inhibitor sensitive cells over normal cells, indicating a potential therapeutic window for treating acute myeloid leukemia (AML) without affecting healthy tissues .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may possess antimicrobial properties. Its structural components indicate potential interactions with bacterial enzymes or receptors, although further studies are needed to elucidate these effects fully.
Case Study 1: Leukemia Cell Lines
In a controlled study involving HL-60 and MV4-11 cell lines:
- Objective : To evaluate the cytotoxic effects of the compound.
- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective growth inhibition at concentrations below 10 µM .
Case Study 2: Structural Analog Comparisons
Comparative analysis with structurally similar compounds revealed that modifications to the oxazole or thiazole rings could enhance biological activity or alter selectivity profiles. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dimethyl substitution on oxazole | Enhanced cytotoxicity |
| Compound B | Thiazole ring modifications | Broader antimicrobial spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
